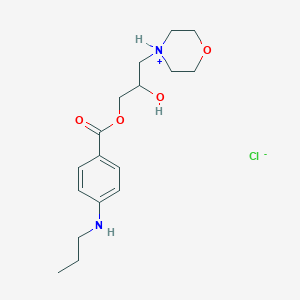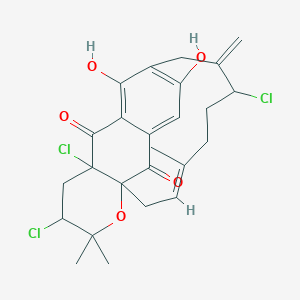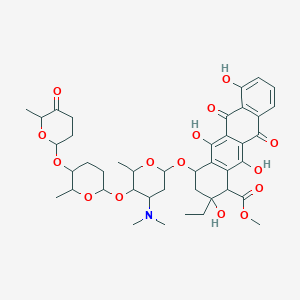![molecular formula C15H16N4O6 B217575 7,8-dimethyl-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]-4a,5-dihydrobenzo[g]pteridine-2,4-dione CAS No. 101652-10-2](/img/structure/B217575.png)
7,8-dimethyl-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]-4a,5-dihydrobenzo[g]pteridine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Riboflavine can be synthesized through chemical and biotechnological methods. The chemical synthesis involves multiple steps, starting from ribose and alloxan, and includes reactions such as condensation, cyclization, and reduction . due to the complexity and cost of chemical synthesis, microbial fermentation has become the preferred method for industrial production .
Industrial Production Methods: Industrial production of riboflavine primarily relies on microbial fermentation using genetically engineered strains of bacteria and fungi, such as Bacillus subtilis and Ashbya gossypii . These microorganisms are optimized through genetic and metabolic engineering to enhance riboflavine yield. The fermentation process involves culturing the microorganisms in nutrient-rich media under controlled conditions, followed by extraction and purification of riboflavine .
Chemical Reactions Analysis
Types of Reactions: Riboflavine undergoes various chemical reactions, including oxidation, reduction, and substitution . As a precursor to FMN and FAD, it participates in redox reactions, acting as an electron carrier in metabolic pathways .
Common Reagents and Conditions: Common reagents used in riboflavine reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions typically occur under mild conditions, often in aqueous solutions, to maintain the stability of riboflavine .
Major Products Formed: The major products formed from riboflavine reactions are its coenzymes, FMN and FAD . These coenzymes are crucial for various cellular processes, including energy production and antioxidant defense .
Scientific Research Applications
Riboflavine has a wide range of scientific research applications in chemistry, biology, medicine, and industry . In chemistry, it is used as a catalyst in redox reactions. In biology, it is essential for cellular respiration and energy production. In medicine, riboflavine is used to treat riboflavin deficiency and certain neurological disorders . It also has applications in the food and pharmaceutical industries as a nutritional supplement and food coloring agent .
Mechanism of Action
Riboflavine exerts its effects by being converted into its active forms, FMN and FAD . These coenzymes act as electron carriers in redox reactions, facilitating the transfer of electrons in metabolic pathways . Riboflavine binds to enzymes such as riboflavin kinase and riboflavin synthase, which are involved in its conversion to FMN and FAD . These coenzymes play a critical role in energy production, cellular respiration, and antioxidant defense .
Comparison with Similar Compounds
Riboflavine is unique among the B vitamins due to its role as a precursor to FMN and FAD . Similar compounds include other B vitamins such as thiamine (Vitamin B1), niacin (Vitamin B3), and pyridoxine (Vitamin B6) . While these vitamins also play essential roles in metabolism, riboflavine is distinct in its involvement in redox reactions and energy production .
Properties
CAS No. |
101652-10-2 |
|---|---|
Molecular Formula |
C15H16N4O6 |
Molecular Weight |
348.31 g/mol |
IUPAC Name |
7,8-dimethyl-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]-4a,5-dihydrobenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H22N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-14,18,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,13?,14-/m1/s1 |
InChI Key |
ATANIONNQLTUND-CKYFFXLPSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3N2)CC(C(C(CO)O)O)O |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3C(=O)NC(=O)N=C3N2C[C@H]([C@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3N2)CC(C(C(CO)O)O)O |
physical_description |
Solid |
Synonyms |
Riboflavin reduced |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate](/img/structure/B217493.png)
![(6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B217506.png)
![diethyl-[2-(2-phenoxyacetyl)oxy-2-phenylethyl]azanium chloride](/img/structure/B217509.png)











